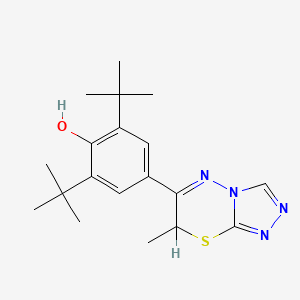
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(7-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(7-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)- is a complex organic compound that features a phenolic structure with bulky tert-butyl groups and a triazolo-thiadiazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(7-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the phenolic core, followed by the introduction of tert-butyl groups through Friedel-Crafts alkylation. The triazolo-thiadiazine moiety can be synthesized separately and then attached to the phenolic core through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(7-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)- can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazolo-thiadiazine moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenolic ring and the triazolo-thiadiazine moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while substitution reactions can introduce various functional groups onto the phenolic ring or the triazolo-thiadiazine moiety.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(7-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolo-thiadiazine moiety may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(7-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)- can be compared with other similar compounds, such as:
Phenol derivatives: Compounds with similar phenolic structures but different substituents.
Triazolo-thiadiazine derivatives: Compounds with variations in the triazolo-thiadiazine moiety.
Tert-butylated compounds: Compounds with tert-butyl groups attached to different core structures.
The uniqueness of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(7-methyl-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazin-6-yl)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
117829-32-0 |
|---|---|
Formule moléculaire |
C19H26N4OS |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenol |
InChI |
InChI=1S/C19H26N4OS/c1-11-15(22-23-10-20-21-17(23)25-11)12-8-13(18(2,3)4)16(24)14(9-12)19(5,6)7/h8-11,24H,1-7H3 |
Clé InChI |
ANOBJAPSGSWTFL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=NN2C=NN=C2S1)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



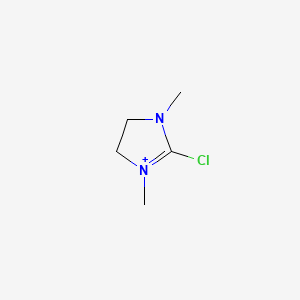
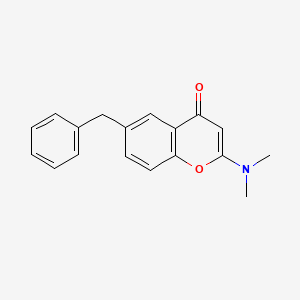

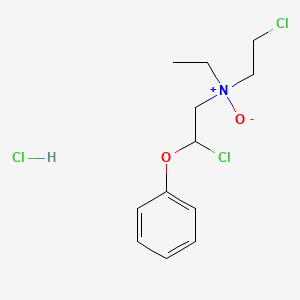
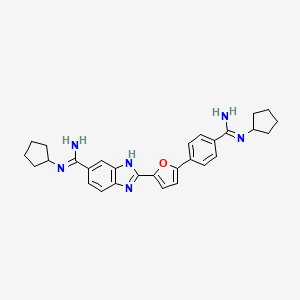

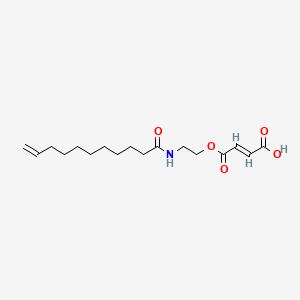
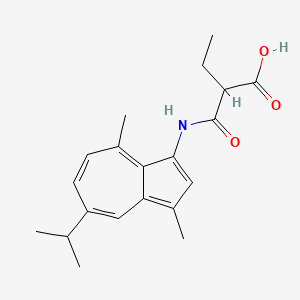
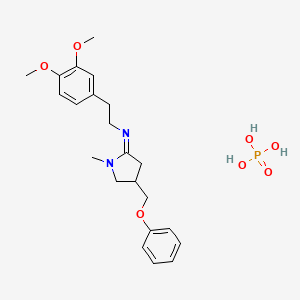
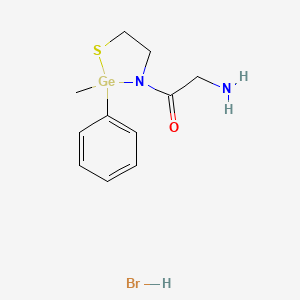
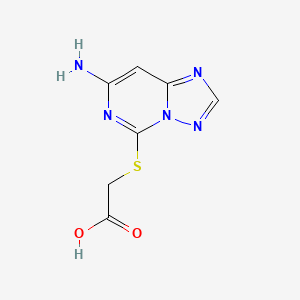

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)
